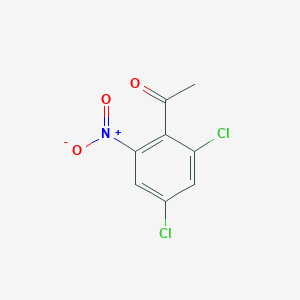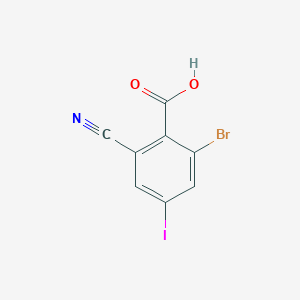![molecular formula C10H6BrF2NO2 B1410789 2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid CAS No. 1805581-38-7](/img/structure/B1410789.png)
2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid
Descripción general
Descripción
2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid, commonly referred to as 2-BCDMA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
2-BCDMA has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. For example, it has been used to study the effects of drugs on the body and to investigate the mechanism of action of drugs. Additionally, it has been used to study the effects of environmental toxins on the body and to investigate the biochemical and physiological effects of various compounds.
Mecanismo De Acción
2-BCDMA acts as a weak organic acid, which means that it can bind to and affect the activity of certain proteins and enzymes. Specifically, it binds to and inhibits the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 2-BCDMA can increase the levels of acetylcholine in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-BCDMA has a variety of biochemical and physiological effects on the body. It has been shown to increase the levels of acetylcholine in the body, which can have a variety of effects. For example, it can increase alertness, improve memory, and increase muscle strength. Additionally, it can have an effect on the cardiovascular system, as it has been shown to reduce blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BCDMA has a number of advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that 2-BCDMA can be toxic if not used properly and can have serious side effects if ingested. Therefore, it is important to use proper safety precautions when handling and using 2-BCDMA in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for 2-BCDMA. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, it could be used to study the effects of environmental toxins on the body and to investigate the biochemical and physiological effects of various compounds. Finally, it could be used to study the effects of drugs on the body and to investigate the mechanism of action of drugs.
Propiedades
IUPAC Name |
2-[2-bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-5(3-7(15)16)1-2-6(4-14)8(9)10(12)13/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVWHVJNNALKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410712.png)









